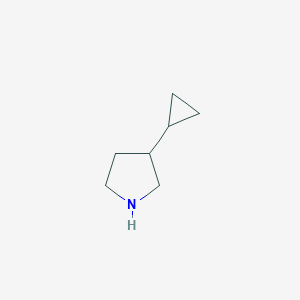

3-Cyclopropylpyrrolidine

描述

3-Cyclopropylpyrrolidine is a chemical compound with the molecular formula C7H13N It features a pyrrolidine ring substituted with a cyclopropyl group at the third position

准备方法

Synthetic Routes and Reaction Conditions: 3-Cyclopropylpyrrolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with 1,4-dibromobutane in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

化学反应分析

Types of Reactions: 3-Cyclopropylpyrrolidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: It can participate in nucleophilic substitution reactions, where the cyclopropyl group or the pyrrolidine ring is modified.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrrolidines .

科学研究应用

Medicinal Chemistry

Pharmacological Properties

3-Cyclopropylpyrrolidine has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development. Notably, derivatives of this compound have been studied for their activity as:

- Antidepressants : Research indicates that modifications of this compound can lead to compounds with selective serotonin reuptake inhibition (SSRI) properties, which are crucial in treating depression and anxiety disorders.

- Antipsychotics : Some studies suggest that this compound may exhibit antipsychotic effects, potentially providing alternatives to existing medications with fewer side effects.

Case Studies

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of this compound derivatives and their evaluation as potential antidepressants. The results showed promising activity against serotonin receptors, indicating a pathway for further development into therapeutic agents .

Organic Synthesis

Building Block in Chemical Synthesis

this compound serves as an important building block for synthesizing more complex organic molecules. Its unique cyclopropyl group provides distinct reactivity that can be exploited in various synthetic pathways.

- Synthesis of Heterocycles : The compound can be utilized to create diverse heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

- Functionalization Reactions : It can undergo functionalization reactions that introduce various substituents, allowing chemists to tailor compounds for specific applications.

Material Science

Polymer Chemistry

In material science, this compound has been explored for its potential use in polymer chemistry. Its structure can contribute to the development of polymers with enhanced mechanical properties and thermal stability.

- Thermosetting Resins : Research is ongoing into using this compound in thermosetting resins, which are critical in aerospace and automotive applications due to their durability and heat resistance.

- Nanocomposites : The incorporation of this compound into nanocomposite materials may improve their performance characteristics, such as strength and flexibility.

Summary Table of Applications

作用机制

The mechanism by which 3-cyclopropylpyrrolidine exerts its effects involves interactions with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to changes in biological pathways. The exact mechanism can vary depending on the context of its use .

相似化合物的比较

Pyrrolidine: A simpler analog without the cyclopropyl group.

Cyclopropylamine: Lacks the pyrrolidine ring but contains the cyclopropyl group.

N-Methylpyrrolidine: Features a methyl group instead of a cyclopropyl group.

Uniqueness: 3-Cyclopropylpyrrolidine is unique due to the presence of both the cyclopropyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications .

生物活性

3-Cyclopropylpyrrolidine is a compound of interest in medicinal chemistry, particularly due to its structural features that may confer unique biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a cyclic amine characterized by a pyrrolidine ring with a cyclopropyl substituent. The presence of the cyclopropyl group can influence the compound's interaction with biological targets, potentially enhancing its potency and selectivity.

1. Nicotinic Acetylcholine Receptor Modulation

Research has shown that compounds with a cyclopropyl moiety can act as partial agonists at nicotinic acetylcholine receptors (nAChRs). A study identified a series of 3-pyridyl ether derivatives, including those with cyclopropane-containing side chains, that exhibited significant activity at the α4β2-nAChR subtype. Notably, these compounds demonstrated antidepressant-like efficacy in animal models, suggesting potential therapeutic applications in mood disorders .

2. Antitumor Activity

Cyclopropyl derivatives have also been explored for their antitumor properties. For instance, epothilone analogues containing cyclopropyl groups were found to be potent tubulin polymerization promoters and cytotoxic agents against various cancer cell lines. One specific analogue exhibited an IC50 value of 0.6 nM against ovarian carcinoma cells, indicating strong antitumor activity . This suggests that modifications to the pyrrolidine structure could enhance its effectiveness in cancer therapy.

3. Inhibition of Viral Proteases

Another area of interest is the inhibition of coronavirus proteases. Cyclopropane-based inhibitors have been designed to target the 3C-like proteases of coronaviruses, demonstrating effective inhibition in biochemical assays. These inhibitors showed promising IC50 values ranging from 0.14 to 0.46 μM against SARS-CoV-2 proteases, indicating their potential as broad-spectrum antiviral agents .

Structure-Activity Relationships (SAR)

The biological activities of this compound and its derivatives are influenced by various structural modifications. Key findings from SAR studies include:

- Cyclopropyl Substitution : The presence of the cyclopropyl group enhances binding affinity and selectivity towards specific receptors.

- Pyrrolidine Ring Modifications : Alterations in the pyrrolidine ring can significantly impact pharmacological profiles, including receptor selectivity and metabolic stability.

- Functional Group Variations : The introduction of different functional groups on the cyclopropyl or pyrrolidine moieties can lead to improved bioactivity and reduced toxicity profiles.

Case Study 1: Antidepressant Activity

A systematic investigation into the antidepressant effects of cyclopropyl-containing compounds revealed that certain derivatives exhibited significant efficacy in preclinical models. For example, one compound demonstrated robust activity in the forced swim test, highlighting its potential for treating depression .

Case Study 2: Anticancer Efficacy

In a study evaluating the anticancer properties of various cyclopropyl derivatives, one compound was noted for its ability to inhibit cell proliferation and induce apoptosis in breast cancer cells. This compound's mechanism involved disruption of microtubule dynamics, a critical process in cancer cell division .

Summary Table of Biological Activities

| Activity Type | Compound Example | Target/Mechanism | IC50 Value |

|---|---|---|---|

| Nicotinic Agonism | Cyclopropyl derivative | α4β2-nAChR | Not specified |

| Antitumor Activity | Epothilone analogue | Tubulin polymerization | 0.6 nM |

| Viral Protease Inhibition | Cyclopropane inhibitor | SARS-CoV-2 3CL protease | 0.14 - 0.46 μM |

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-Cyclopropylpyrrolidine with high purity?

- Methodological Answer: Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or palladium-catalyzed cross-coupling reactions. For example, Wallach et al. (2013) optimized pyrrolidine analogue synthesis using reductive amination and purification via column chromatography (≥95% purity) . Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to minimize by-products like unreacted cyclopropyl intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming cyclopropyl ring geometry and pyrrolidine backbone conformation. Mass spectrometry (MS) validates molecular weight (e.g., 126.20 g/mol for the free base), while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%) . Differential Scanning Calorimetry (DSC) can further assess thermal stability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer: Use fume hoods, nitrile gloves, and eye protection to avoid inhalation or skin contact. Safety Data Sheets (SDS) recommend immediate decontamination with soap/water for spills and medical consultation for exposure . Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across different in vitro models?

- Methodological Answer: Variability often arises from differences in cell lines, assay conditions (e.g., pH, incubation time), or solvent choice (DMSO vs. saline). Standardizing protocols per FINER criteria (Feasible, Novel, Ethical, Relevant) and using positive/negative controls improve reproducibility . Meta-analyses of dose-response curves (e.g., IC₅₀ comparisons) can identify outlier datasets .

Q. What computational strategies are effective for predicting this compound’s enantiomeric interactions in drug-target binding?

- Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) combined with Density Functional Theory (DFT) calculations can model steric and electronic interactions. Studies on analogous compounds, such as (R)-3-amino-L-proline hydrochloride, highlight the importance of chiral center orientation in binding affinity . Validate predictions with Circular Dichroism (CD) spectroscopy .

Q. How should in vivo studies be designed to evaluate this compound’s pharmacokinetic profile while minimizing ethical concerns?

- Methodological Answer: Use a crossover design with small animal cohorts (e.g., n=6–8 rodents) to reduce sample size. Measure plasma half-life, bioavailability, and metabolite formation via LC-MS/MS. Adhere to Institutional Animal Care and Use Committee (IACUC) guidelines for humane endpoints and anesthesia protocols .

Q. Data Interpretation and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

- Methodological Answer: Non-linear regression models (e.g., log-logistic curves) quantify EC₅₀ values, while ANOVA with post-hoc Tukey tests identifies significant differences between treatment groups . Report confidence intervals (95%) and effect sizes to contextualize biological relevance .

Q. How can researchers address contradictions in reported melting points or solubility profiles?

- Methodological Answer: Contradictions may stem from polymorphic forms or impurities. Re-characterize the compound using X-ray crystallography and thermogravimetric analysis (TGA). Cross-reference with PubChem data (e.g., InChIKey: GAYPLCLHMMNIOS-HJXLNUONSA-N) to confirm structural consistency .

属性

IUPAC Name |

3-cyclopropylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-6(1)7-3-4-8-5-7/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPYDHCEOYPCTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250004-31-9 | |

| Record name | 3-cyclopropylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。